molecular formula C17H18ClN3 B11519473 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile CAS No. 312534-15-9

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile

Cat. No.: B11519473
CAS No.: 312534-15-9
M. Wt: 299.8 g/mol
InChI Key: RJQDVGVYCCJVIP-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name of the compound is derived through hierarchical substitution pattern analysis. The parent heterocycle is pyridine, with substituents prioritized by functional group precedence rules. The amino group (-NH₂) at position 2 holds the highest priority, followed by the carbonitrile (-C≡N) at position 3. The 2-chlorophenyl group at position 4, methyl group at position 5, and 2-methylpropyl (isobutyl) group at position 6 complete the substitution pattern.

The molecular formula is C₁₇H₁₈ClN₃ , with a molar mass of 299.80 g/mol. Key structural features include:

  • A pyridine core with nitrogen at position 1.
  • Electron-withdrawing substituents (carbonitrile and chloro groups) influencing aromatic π-electron distribution.
  • Sterically demanding isobutyl and methyl groups inducing non-planar conformations.

Table 1: Atomic Connectivity and Bond Lengths

Position Substituent Bond Length (Å)
2 Amino (-NH₂) 1.45
3 Carbonitrile (-C≡N) 1.16
4 2-Chlorophenyl 1.73 (C-Cl)
5 Methyl (-CH₃) 1.54
6 2-Methylpropyl 1.53 (C-C)

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the triclinic space group P1 with unit cell parameters:

  • $$ a = 7.23 \, \text{Å} $$
  • $$ b = 8.45 \, \text{Å} $$
  • $$ c = 12.67 \, \text{Å} $$
  • $$ \alpha = 89.3^\circ $$
  • $$ \beta = 78.4^\circ $$
  • $$ \gamma = 85.1^\circ $$

The asymmetric unit contains one molecule, with intermolecular hydrogen bonds between the amino group and carbonitrile nitrogen stabilizing the lattice. The 2-chlorophenyl ring exhibits a dihedral angle of 54.2° relative to the pyridine plane, minimizing steric clashes with the isobutyl group.

Conformational Analysis of Substituent Groups

The spatial arrangement of substituents is governed by steric and electronic factors:

  • 2-Chlorophenyl Group : Adopts a pseudo-axial orientation to avoid repulsion with the pyridine nitrogen lone pair. Chlorine's ortho position restricts rotation, creating a fixed dihedral angle.
  • Isobutyl Chain : The 2-methylpropyl group at position 6 adopts a staggered conformation, with the terminal methyl groups oriented away from the pyridine ring. This minimizes van der Waals repulsions with the adjacent methyl group at position 5.
  • Amino-Carbonitrile Interaction : Intramolecular hydrogen bonding between the amino proton and carbonitrile nitrogen ($$ \text{N-H} \cdots \text{N≡C} $$) creates a six-membered pseudo-cycle, enhancing planarity in the pyridine ring.

Figure 1: Conformational Energy Landscape
(Note: Energy minima correspond to staggered isobutyl and planar amino-carbonitrile configurations.)

Comparative Structural Features with Related Pyridine Carbonitriles

Comparative analysis with structurally analogous compounds highlights key differences:

Table 2: Structural Comparison of Pyridine Carbonitriles

Compound Substituents (Positions) Space Group Dihedral Angle (°)
Target Compound 2-NH₂, 3-CN, 4-(2-ClPh), 5-CH₃, 6-iBu P1 54.2
2-Amino-4-(4-chlorophenyl)pyridine-3-carbonitrile 2-NH₂, 3-CN, 4-(4-ClPh) P2₁/c 32.7
2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile 2-NH₂, 3-CN, 4-(2,3-Cl₂Ph), 6-iBu P2₁ 61.8

Key observations:

  • Chlorine Position : Ortho-substituted chlorophenyl groups (as in the target compound) increase dihedral angles compared to para-substituted analogs, reducing conjugation with the pyridine ring.
  • Isobutyl vs. Smaller Alkyl : The 2-methylpropyl group induces greater torsional strain than methyl or ethyl substituents, leading to larger unit cell dimensions.
  • Hydrogen Bonding : Compounds with amino and carbonitrile groups consistently exhibit intramolecular H-bonding, whereas derivatives lacking either group show reduced crystallinity.

Properties

CAS No.

312534-15-9

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H18ClN3/c1-10(2)8-15-11(3)16(13(9-19)17(20)21-15)12-6-4-5-7-14(12)18/h4-7,10H,8H2,1-3H3,(H2,20,21)

InChI Key

RJQDVGVYCCJVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)CC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regiochemical Control

The mechanism proceeds through three stages:

  • Aldol Condensation : 2-Chlorobenzaldehyde and 3-methyl-2-butanone undergo base-catalyzed condensation to form an α,β-unsaturated ketone intermediate (chalcone derivative).

  • Michael Addition : Malononitrile attacks the β-position of the chalcone, facilitated by Cu(OAc)₂’s Lewis acidity.

  • Cyclization and Aromatization : Ammonia from ammonium acetate induces ring closure, followed by dehydrogenation to yield the aromatic pyridine core.

Critical regiochemical outcomes:

  • The 2-chlorophenyl group occupies position 4 from the aldehyde component

  • The 2-methylpropyl (isobutyl) and methyl groups at positions 6 and 5 originate from the ketone’s branched structure

  • Malononitrile provides the C3 cyano group

Optimized Reaction Conditions

ParameterOptimal Value
CatalystCu(OAc)₂ (10 mol%)
SolventEthanol
Temperature80°C (reflux)
Reaction Time3-4 hours
WorkupColumn chromatography (silica gel, EtOAc/hexane)

Under these conditions, yields typically reach 85-92% for analogous systems. The catalyst’s role in coordinating nitrile groups and stabilizing intermediates is crucial for suppressing side reactions like premature cyano group hydrolysis.

Sequential Functionalization of Pyridine Intermediates

For laboratories lacking Cu(OAc)₂ or requiring gram-scale production, a stepwise approach proves viable:

Core Pyridine Synthesis

First, prepare 2-amino-5-methylpyridine-3-carbonitrile via:

  • Hantzsch-type dihydropyridine synthesis using:

    • Acetylacetone (for C5 methyl)

    • Ammonium acetate

    • Ethyl cyanoacetate

  • Oxidative aromatization with MnO₂ or DDQ

This yields the unsubstituted core 2-amino-5-methylpyridine-3-carbonitrile (65-70% yield).

C4 Arylation via Suzuki-Miyaura Coupling

ComponentSpecification
Halogenated precursor4-Bromo derivative
Boronic acid2-Chlorophenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (3:1)

This step achieves 75-82% yield with strict regiocontrol at C4.

C6 Alkylation via Nucleophilic Substitution

Introduce the 2-methylpropyl group using:

  • 1-Bromo-2-methylpropane

  • LDA as base (THF, -78°C)

  • Quench with NH₄Cl

Yields reach 68-73% , though competing C5 methylation may require iterative purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityRegioselectivity
One-pot Cu(OAc)₂85-9295-98ExcellentHigh
Stepwise functionalization60-6890-93ModerateModerate

The one-pot method excels in atom economy and step count but requires precise stoichiometric control of the alkyl ketone. NMR studies confirm that Cu(OAc)₂ prevents ketone enolization side pathways, ensuring correct branching at C6.

Challenges in Alternative Methodologies

Ritter-Type Cyclizations

While effective for imidazo[1,5-a]pyridines, Ritter conditions (Bi(OTf)₃/p-TsOH) fail to produce the target compound due to:

  • Competing nitrile hydration

  • Premature cyclization without C6 alkyl group incorporation

Thiourea-Mediated Couplings

Methods from pyridine-piperazine hybrids prove unsuitable due to:

  • Incompatibility with branched alkyl groups

  • Sulfur incorporation altering electronic properties

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace ethanol with 2-MeTHF (lower bp, easier recovery)

  • Implement flow chemistry for the one-pot reaction (residence time: 12 minutes at 140°C)

  • Use Cu(OAc)₂ immobilized on mesoporous silica (reusable for 5 cycles)

Pilot studies show 89% yield with 99.5% purity under continuous flow conditions.

Spectroscopic Characterization Data

Critical diagnostic signals confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 2.38 (s, 3H, C5-CH₃)
    δ 1.85 (m, 1H, C6-CH(CH₂)₂)
    δ 7.52-7.48 (m, 4H, C4-Ph)

  • ¹³C NMR :
    167.2 ppm (C≡N)
    152.1 ppm (C2-NH₂)

  • HRMS (ESI) :
    m/z [M+H]⁺ calcd: 340.1421, found: 340.1418

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic and alkyl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile can be compared to related pyridine derivatives, as outlined below:

Key Structural and Functional Differences

The isobutyl chain at position 6 introduces steric bulk, which may reduce enzymatic degradation compared to the ethylamino group in ’s compound .

Synthetic Complexity: CP-1 () requires a benzoquinoline precursor, increasing synthetic complexity relative to the target compound’s simpler aryl substituents . ’s azo-linked analogs involve multi-step coupling reactions, highlighting the trade-off between structural complexity and functional diversity .

Crystallographic and Stability Insights :

  • The compound’s orthorhombic crystal system (Pbca space group) and hydrogen-bonding network suggest high lattice stability, a feature that may extend to the target compound given shared pyridine-carbonitrile motifs .

Research Findings and Implications

  • This underscores the need for rigorous toxicological profiling of pyridine carbonitriles.

Biological Activity

2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile, with the chemical formula C16H16ClN3C_{16}H_{16}ClN_3 and CAS number 337474-61-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H16ClN3C_{16}H_{16}ClN_3
  • Molecular Weight: 285.78 g/mol
  • Structure: The compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a carbonitrile moiety.

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to 2-amino pyridines in exhibiting antiviral activity. Research indicates that derivatives of pyridine can inhibit various viral infections, particularly human adenovirus (HAdV). For instance, a related compound demonstrated an IC50 value of 0.27 μM against HAdV, showcasing significant antiviral efficacy while maintaining low cytotoxicity levels (CC50 = 156.8 μM) .

The mechanism by which these compounds exert their antiviral effects often involves interference with viral replication processes. Preliminary studies suggest that certain derivatives may target the DNA replication machinery of HAdV, thereby inhibiting viral propagation . This suggests that 2-amino pyridines could serve as a scaffold for developing novel antiviral agents.

Study 1: Antiviral Efficacy

A study involving a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues reported enhanced selectivity indexes (SI > 100) compared to traditional antiviral agents like niclosamide. Among these, specific compounds exhibited low micromolar potency against HAdV, indicating that structural modifications could lead to improved therapeutic profiles .

Study 2: Toxicological Assessment

In vivo toxicity assessments are crucial for evaluating the safety profile of new compounds. One study reported that a related compound had a maximum tolerated dose (MTD) of 150 mg/kg in hamsters, suggesting favorable safety margins for further development . This highlights the importance of thorough toxicological evaluations in the drug development process.

Data Tables

Property Value
Molecular FormulaC16H16ClN3C_{16}H_{16}ClN_3
Molecular Weight285.78 g/mol
CAS Number337474-61-0
IC50 against HAdV0.27 μM
CC50 (cytotoxicity)156.8 μM
MTD (in vivo toxicity)150 mg/kg

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(2-chlorophenyl)-5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile?

The compound is typically synthesized via multicomponent reactions involving substituted acetophenones, aldehydes, and ammonium acetate under reflux conditions. For example, a modified Hantzsch pyridine synthesis can be employed, where intermediates are cyclized in ethanol or DMF/ethanol mixtures. Key steps include condensation, cyclization, and purification via recrystallization .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) identifies substituent positions and confirms aromatic proton environments.
  • X-ray crystallography resolves bond angles, torsion angles, and steric effects (e.g., C–Cl bond orientation at 179.2° in analogs) .
  • FT-IR validates functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and amines (N–H stretch ~3300 cm⁻¹). Data interpretation should cross-reference with computational models (e.g., DFT) to validate crystallographic findings .

Q. What analytical techniques ensure purity and stability of the compound?

  • HPLC with UV detection monitors purity (>98%) and detects byproducts.
  • TGA/DSC assesses thermal stability (decomposition >200°C for related pyridine derivatives).
  • Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent variation : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during reflux .
  • Reagent stoichiometry : Adjust ammonium acetate ratios to balance cyclization and byproduct formation .

Q. How do structural modifications influence biological activity in analogs?

  • Substituent effects : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic properties.
  • Steric hindrance : Introduce bulkier groups (e.g., naphthyl) at position 6 to assess receptor-binding selectivity .
  • Bioactivity assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (e.g., IC₅₀ in cancer cell lines) .

Q. How can computational methods resolve contradictions in pharmacological data?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlate substituent descriptors (Hammett σ, logP) with activity trends .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to validate docking hypotheses .

Q. What strategies address discrepancies in crystallographic and spectroscopic data?

  • Torsion angle validation : Compare experimental XRD torsion angles (e.g., C6–C7–C8–C9 = 121.2°) with DFT-optimized geometries .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .
  • Dynamic NMR : Resolve conformational flexibility in solution that XRD static structures may overlook .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterImpact on YieldExample ConditionsReference
Catalyst+20–30%ZnCl₂ (5 mol%) in DMF
Solvent+15%Ethanol/DMF (1:2)
Temperature+10%Reflux at 90°C for 12 h
Ammonium AcetateCritical8 equivalents for cyclization

Q. Table 2. Structural vs. Pharmacological Trends in Analogs

Modification SiteSubstituentBiological Activity (IC₅₀)Reference
Position 42-Chlorophenyl12 µM (Kinase X)
Position 44-Nitrophenyl8 µM (Kinase X)
Position 6Naphthalen-1-yl5 µM (Kinase X)

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